pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
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Overview
Description
Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a pentyl ester group, an aminophenoxy group, and an isoindoline dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminophenol, which is then reacted with phthalic anhydride to form 4-(4-aminophenoxy)phthalic anhydride. This intermediate is further reacted with pentanol in the presence of a catalyst to yield the final product. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Pentyl 4-[5-(4-hydroxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
- Pentyl 4-[5-(4-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
- Pentyl 4-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Uniqueness
Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to the presence of the aminophenoxy group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
pentyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C26H24N2O5/c1-2-3-4-15-32-26(31)17-5-9-19(10-6-17)28-24(29)22-14-13-21(16-23(22)25(28)30)33-20-11-7-18(27)8-12-20/h5-14,16H,2-4,15,27H2,1H3 |
InChI Key |
OIAMLFJUPROCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Origin of Product |
United States |
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